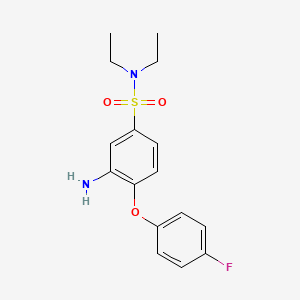

3-amino-N,N-diethyl-4-(4-fluorophenoxy)benzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-amino-N,N-diethyl-4-(4-fluorophenoxy)benzene-1-sulfonamide: is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications It is characterized by its unique molecular structure, which includes an amino group, diethyl groups, a fluorophenoxy group, and a sulfonamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N,N-diethyl-4-(4-fluorophenoxy)benzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:

Nitration: The starting material, 4-(4-fluorophenoxy)benzene-1-sulfonamide, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Alkylation: The amino group is alkylated with diethyl groups using an alkylating agent such as diethyl sulfate under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry:

- Used as a building block in the synthesis of more complex molecules.

- Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

- Investigated for its potential as an enzyme inhibitor.

- Studied for its interactions with biological macromolecules.

Medicine:

- Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Industry:

- Used in the development of new materials with specific properties.

- Investigated for its potential use in agrochemicals.

Wirkmechanismus

The mechanism of action of 3-amino-N,N-diethyl-4-(4-fluorophenoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved could include inhibition of key enzymes in metabolic or signaling pathways, leading to the desired biological effect.

Vergleich Mit ähnlichen Verbindungen

- 4-amino-N,N-diethyl-3-(4-fluorophenoxy)benzene-1-sulfonamide

- 3-amino-N,N-dimethyl-4-(4-fluorophenoxy)benzene-1-sulfonamide

- 3-amino-N,N-diethyl-4-(4-chlorophenoxy)benzene-1-sulfonamide

Comparison:

- 4-amino-N,N-diethyl-3-(4-fluorophenoxy)benzene-1-sulfonamide : Similar structure but with the amino group in a different position, which may affect its reactivity and biological activity.

- 3-amino-N,N-dimethyl-4-(4-fluorophenoxy)benzene-1-sulfonamide : Similar structure but with dimethyl groups instead of diethyl groups, which may influence its solubility and interaction with biological targets.

- 3-amino-N,N-diethyl-4-(4-chlorophenoxy)benzene-1-sulfonamide : Similar structure but with a chlorophenoxy group instead of a fluorophenoxy group, which may alter its electronic properties and reactivity.

Biologische Aktivität

3-amino-N,N-diethyl-4-(4-fluorophenoxy)benzene-1-sulfonamide is a sulfonamide compound that has attracted attention for its potential biological activities, particularly in medicinal chemistry. Its unique structure, which includes an amino group, diethyl groups, a fluorophenoxy moiety, and a sulfonamide functional group, suggests various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and comparative analysis with related compounds.

- IUPAC Name : 3-amino-N,N-diethyl-4-(4-fluorophenoxy)benzenesulfonamide

- Molecular Formula : C16H19FN2O3S

- Molecular Weight : 349.44 g/mol

- CAS Number : 565201-68-5

The biological activity of this compound primarily involves its role as an enzyme inhibitor . It is hypothesized to interact with specific molecular targets, potentially inhibiting key enzymes involved in metabolic or signaling pathways. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of human carbonic anhydrases (CAs), which are important for regulating pH and CO2 transport in tissues. Inhibition of CAs can have therapeutic implications in conditions like glaucoma and cancer .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

These findings suggest that the compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

In Vivo Studies

In vivo evaluations using animal models have shown that this compound can effectively reduce tumor growth. In one study, tumor-bearing mice treated with the compound exhibited significant suppression of tumor size compared to control groups .

Comparative Analysis with Similar Compounds

To understand the potential advantages of this compound over similar compounds, a comparative analysis is essential:

| Compound Name | Structure Variation | Biological Activity |

|---|---|---|

| 4-amino-N,N-diethyl-3-(4-fluorophenoxy)benzene-1-sulfonamide | Amino group position changed | Altered reactivity and potential efficacy |

| 3-amino-N,N-dimethyl-4-(4-fluorophenoxy)benzene-1-sulfonamide | Dimethyl instead of diethyl | Possible differences in solubility and bioavailability |

| 3-amino-N,N-diethyl-4-(4-chlorophenoxy)benzene-1-sulfonamide | Chlorine instead of fluorine | May exhibit different electronic properties |

This table highlights how slight modifications in the chemical structure can influence biological activity, providing insights into the design of more effective derivatives.

Case Studies

Several case studies have explored the biological effects of sulfonamide derivatives similar to this compound:

- Cardiovascular Effects : A study on related benzene sulfonamides indicated their ability to decrease perfusion pressure and coronary resistance in isolated rat heart models. This suggests potential cardiovascular benefits .

- Calcium Channel Interaction : Theoretical docking studies have indicated that some sulfonamides might inhibit calcium channels, which could explain their effects on cardiovascular dynamics .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for assessing its therapeutic potential. Preliminary studies using computational models have evaluated parameters such as absorption, distribution, metabolism, and excretion (ADME), indicating promising profiles for oral bioavailability and tissue penetration .

Eigenschaften

IUPAC Name |

3-amino-N,N-diethyl-4-(4-fluorophenoxy)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN2O3S/c1-3-19(4-2)23(20,21)14-9-10-16(15(18)11-14)22-13-7-5-12(17)6-8-13/h5-11H,3-4,18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQFRZVRXKFPCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC2=CC=C(C=C2)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.